1,2,3,4-Tetrachlorodibenzofuran
Overview
Description
Synthesis Analysis
The synthesis of TCDF and its analogs often involves complex chemical reactions. For instance, the synthesis of similar compounds has been achieved through methods such as the intramolecular nucleophilic substitution reactions, where precursors undergo specific conditions to form the desired chlorinated dibenzofurans (Brown, Stephens, & Tatlow, 1967). Another method involves converting aminodibenzofuran derivatives to their corresponding chlorinated versions using chlorine-saturated carbon tetrachloride followed by specific displacement reactions (Chang & Deinzer, 1990).
Molecular Structure Analysis
The molecular structure of TCDF is characterized by its chlorinated aromatic rings, contributing to its chemical stability and resistance to biodegradation. Techniques such as gas chromatography and mass spectrometry have been utilized to elucidate the structure and characteristics of TCDF isomers, providing insights into their chemical behavior and environmental persistence (Waddell et al., 1987).
Chemical Reactions and Properties
TCDF undergoes various chemical reactions, including nucleophilic substitution and reactions with radicals, which can alter its chemical structure and properties. Studies have explored the reaction mechanisms between TCDF and radicals like the methylidyne radical (CH), highlighting the complexity of TCDF's reactivity in the environment (Wei et al., 2018).
Physical Properties Analysis
The physical properties of TCDF, such as its chromatographic and mass spectrometric characteristics, have been extensively studied to aid in its detection and quantification in environmental samples. These studies provide essential data for understanding the distribution and fate of TCDF in various matrices (Waddell et al., 1987).
Chemical Properties Analysis
The chemical properties of TCDF, including its reactivity and interaction with other chemical species, are crucial for assessing its environmental impact. Theoretical studies and reaction mechanism analyses offer insights into the potential pathways through which TCDF may undergo transformation or degradation in the environment (Wei et al., 2018).
Scientific Research Applications
Biosorption by Microorganisms : A study found that dead biomass of microorganisms such as Bacillus pumilus can effectively remove molecules like 1,2,3,4-TCDD from the medium, more efficiently than live cells. This suggests potential applications in environmental remediation and pollution control (Hong, Hwang, & Chang, 2000).
Metabolism in Animals : The metabolism of various polychlorinated dibenzofurans, including 1,2,3,4-Tetrachlorodibenzofuran, has been studied in animals like rats. These studies help in understanding the toxicokinetics and potential risks of these compounds in living organisms (Burka, McGown, & Tomer, 1990).
Environmental Fate and Reductive Dechlorination : Research on the fate of polychlorinated dibenzofurans in the environment has shown that microbial communities can play a significant role in their dechlorination and degradation. This is crucial for developing bioremediation strategies for contaminated environments (Liu, Park, & Häggblom, 2014).
Photodegradation in Aquatic Environments : Studies on the photodegradation of polychlorinated dibenzofurans like 1,2,3,4-Tetrachlorodibenzofuran in aquatic environments provide insights into their environmental persistence and transformation pathways, which is important for assessing their long-term environmental impact (Friesen, Foga, & Loewen, 1996).
Toxicity and Health Effects : Research on the teratogenicity of related compounds like 2,3,7,8-tetrachlorodibenzofuran in animals has contributed to a better understanding of their potential health risks, particularly in developmental toxicity (Weber, Lamb, Harris, & Moore, 1984).
Safety And Hazards
Occupational exposure to PCDFs may occur through inhalation and contact with the skin . For general population the most important source is food of animal origin like with other dioxin-like compounds . Skin and eye irritations, especially severe acne, darkened skin color, and swollen eyelids with discharge are the most obvious health effects of the CDF poisoning .
properties
IUPAC Name |
1,2,3,4-tetrachlorodibenzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O/c13-8-7-5-3-1-2-4-6(5)17-12(7)11(16)10(15)9(8)14/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AETAPIFVELRIDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5067556 | |
Record name | 1,2,3,4-tetrachlorodibenzo[b,d]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5067556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrachlorodibenzofuran | |
CAS RN |
24478-72-6, 30402-14-3 | |
Record name | 1,2,3,4-Tetrachlorodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024478726 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrachlorodibenzofurans | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030402143 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,4-tetrachlorodibenzo[b,d]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5067556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-TETRACHLORODIBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7ED7OIQ5M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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